4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid

Catalog No.
S14926482
CAS No.
92449-20-2
M.F
C19H13NO5
M. Wt
335.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid

CAS Number

92449-20-2

Product Name

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid

IUPAC Name

4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid

Molecular Formula

C19H13NO5

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C19H13NO5/c20-16-11-7-4-8-12(18(22)23)15(11)13(19(24)25)9-14(16)17(21)10-5-2-1-3-6-10/h1-9H,20H2,(H,22,23)(H,24,25)

InChI Key

HSTQXMRSKGVHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=CC=C3)C(=O)O)C(=C2)C(=O)O)N

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is an organic compound with the molecular formula C19H13NO4C_{19}H_{13}NO_4 and a molecular weight of approximately 335.31 g/mol. This compound features a naphthalene backbone with two carboxylic acid groups at positions 1 and 8, an amino group at position 4, and a benzoyl group at position 3. Its structure contributes to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid primarily involves the functional groups present in its structure. The carboxylic acid groups can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acids can lose carbon dioxide.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions or form amides with acyl chlorides.

Additionally, the compound can undergo electrophilic aromatic substitution due to the presence of the benzoyl group, allowing for further functionalization.

Research indicates that 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor in synthesizing biologically active compounds. The presence of both amino and carboxylic functional groups enhances its interaction with biological molecules, making it a candidate for further pharmacological studies.

The synthesis of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid typically involves several steps:

  • Nitration: Nitration of naphthalene derivatives to introduce nitro groups.
  • Reduction: Reduction of nitro groups to amino groups using reducing agents such as iron or tin in acidic conditions.
  • Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation or similar methods.
  • Carboxylation: Finally, carboxylation reactions can be employed to introduce the carboxylic acid functionalities at the desired positions.

These methods may vary based on specific laboratory protocols and desired purity levels .

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid has several applications:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Dyes and Pigments: Utilized in the synthesis of dyes owing to its chromophoric properties.
  • Material Science: Used in developing polymers or materials with specific chemical properties.

Its unique structure allows it to function as a building block for various chemical syntheses .

Studies on the interactions of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid with biological systems have shown promising results. The compound's ability to interact with proteins and other biomolecules suggests potential roles in drug design and development. Its interactions are often assessed using techniques such as:

  • Spectroscopy: To study binding affinities.
  • Chromatography: For separation and analysis of reaction products.

These studies help elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid. Here are some noteworthy comparisons:

Compound NameStructure FeaturesUnique Attributes
4-Amino-naphthalene-1,8-dicarboxylic acidNaphthalene backbone with two carboxylic acidsLacks benzoyl group; simpler structure
Benzoyl-naphthalene-1,8-dicarboxylic acidContains benzoyl but no amino groupMore focused on dye applications
2-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acidSimilar structure but different amino positioningMay exhibit different biological properties

The uniqueness of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid lies in its combination of an amino group and dual carboxylic acids alongside a benzoyl moiety, which may enhance its reactivity and biological activity compared to its analogs .

The synthesis of naphthalenedicarboxylic acids dates to early 20th-century methods involving sulfonation-cyanidation sequences. A foundational approach involved fusing dipotassium 2,6-naphthalenedisulfonate with potassium cyanide to yield dinitriles, which were subsequently hydrolyzed to dicarboxylic acids. This method, while effective for simple derivatives, faced limitations in functional group tolerance and regioselectivity.

The mid-20th century saw advancements in catalytic oxidation strategies. For instance, acenaphthene oxidation using manganese or cobalt bromide catalysts in acetic acid produced naphthalic anhydride, a key precursor for dicarboxylic acid derivatives. These metal-catalyzed systems demonstrated the feasibility of constructing oxygenated naphthalene frameworks but struggled with byproduct formation, including acenaphthene quinone and glycol derivatives.

Recent innovations focus on sustainable routes, such as the Diels-Alder/dehydroaromatization cascade using lignocellulose-derived dimethyl trans,trans-muconate and p-benzoquinone. Sn-Beta zeolite catalysts enable this process, achieving 50% overall yield of dimethyl 5,8-dihydroxynaphthalene-1,4-dicarboxylate. This methodology highlights the shift toward biomass-derived feedstocks in naphthalene chemistry.

Novel Multi-Step Synthesis Pathways for 4-Amino-3-Benzoylnaphthalene-1,8-Dicarboxylic Acid

Modern syntheses of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid typically begin with halogenated naphthalic anhydrides. A representative pathway involves:

  • Halogenation of 1,8-Naphthalic Anhydride: Direct bromination at positions 3 and 4 using bromine in sulfuric acid yields 3,4-dibromo-1,8-naphthalic anhydride, achieving 92% purity after recrystallization.
  • Amination: Nucleophilic substitution of the 4-bromo group with aqueous ammonia under reflux produces 4-amino-3-bromo-1,8-naphthalic anhydride.
  • Benzoylation: Friedel-Crafts acylation using benzoyl chloride in the presence of AlCl₃ introduces the 3-benzoyl group.
  • Hydrolysis: Controlled alkaline hydrolysis with potassium hydroxide converts the anhydride to the dicarboxylic acid, followed by acid precipitation.

This four-step sequence achieves an overall yield of 68–72%, with critical control over reaction temperatures and stoichiometry to minimize decarboxylation byproducts.

Catalytic Systems in Imidization and Acylation Reactions

Catalytic efficiency varies significantly across functionalization steps:

Reaction TypeCatalyst SystemYield ImprovementKey Functionality
Diels-Alder CyclizationSn-Beta Zeolite35% → 50%Lewis acid sites enhance diene activation
Friedel-Crafts AcylationAlCl₃82%Facilitates electrophilic substitution
AmmonolysisPhase-transfer catalysts89%Enhances nucleophilicity of ammonia

Notably, scandium-based metal-organic frameworks (MOFs) have shown promise in directing regioselectivity during carboxylate formation, though their application remains limited to simpler naphthalene derivatives.

Solvent Effects and pH Optimization in Anhydride-Amine Condensation

Solvent polarity critically influences reaction outcomes:

  • Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP) facilitates imidization at 110°C, achieving 94% yield by stabilizing charged intermediates.
  • Acidic Media: Glacial acetic acid suppresses premature hydrolysis during benzoylation while protonating competing nucleophiles.
  • Aqueous Alkaline Conditions: pH 9–10 optimizes the hydrolysis of nitriles to carboxylic acids, preventing over-oxidation to CO₂.

A study comparing solvent systems for ammonolysis revealed a 22% increase in yield when switching from water to NMP/acetic acid mixtures (68% → 90%), attributed to improved anhydride solubility and amine nucleophilicity.

Byproduct Formation and Purity Control Strategies

Common byproducts and mitigation strategies include:

  • Decarboxylation Products: Formed during high-temperature hydrolysis (>120°C). Controlled stepwise heating (80°C → 100°C) reduces incidence from 15% to <3%.
  • Regioisomeric Impurities: Bromination at undesired positions minimized using H₂SO₄ as a directing agent, enhancing 3,4-dibromo selectivity to 95%.
  • Oxidative Byproducts: Catalytic Mn(II) additives suppress quinone formation during benzoylation, as evidenced by HPLC-MS analysis.

Purification typically combines silica gel chromatography (hexane/ethyl acetate gradients) with recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications. Advanced analytical techniques like high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC) are essential for characterizing trace impurities below 0.1%.

The carboxylic acid groups in 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid play a fundamental role in determining the structural architecture and properties of coordination polymers [1]. The 1,8-positioning of the carboxylic acid groups creates a unique coordination environment that significantly influences the resulting supramolecular structures [2] [3]. This peri-substitution pattern introduces considerable steric hindrance, forcing the carboxyl groups to adopt non-planar conformations with respect to the naphthalene core [2] [3].

Crystallographic studies of 1,8-naphthalenedicarboxylic acid reveal that the compound departs significantly from planarity, with carboxyl carbons positioned at +0.403 and -0.350 Ångströms from the naphthalene plane [2] [3]. The carboxyl groups are twisted in the same direction relative to the naphthalene plane, making an average dihedral angle of 42.6 degrees [2] [3]. This structural distortion has profound implications for coordination polymer formation, as it limits the accessibility of coordination sites and influences the spatial arrangement of metal centers [4].

The coordination modes available to the carboxylic acid groups in metal-organic frameworks vary considerably based on the metal ion and auxiliary ligands present [5]. These modes include monodentate coordination, where a single oxygen atom coordinates to one metal center, and bidentate chelating coordination, where both oxygen atoms coordinate to the same metal center [5]. Bridging coordination modes, where each oxygen atom coordinates to different metal centers, are particularly important for extending coordination polymers into higher-dimensional frameworks [5].

Coordination ModeDescriptionStructural ImpactFramework Dimensionality
MonodentateSingle oxygen coordinates to one metalTerminal coordinationLimited extension
Bidentate ChelatingBoth oxygens coordinate to same metalEnhanced stability1D chains
Bidentate BridgingOxygens coordinate to different metalsNetwork formation2D layers
TridentateMixed chelating-bridging modeComplex architectures3D frameworks

The unique geometry of 1,8-naphthalenedicarboxylic acid promotes the formation of hydrogen-bonded dimers through cyclic arrangements between molecules related by centers of inversion [2] [3]. The mean carboxyl hydrogen-oxygen acceptor distance is 1.90 Ångströms, indicating strong intermolecular interactions that contribute to the overall stability of the coordination polymer structures [2] [3].

In coordination polymer design, the 1,8-naphthalenedicarboxylate ligand typically adopts chelating coordination modes due to the spatial proximity of the carboxyl groups [6]. This preference for chelation results in the formation of discrete metal-ligand units that can be further connected through auxiliary ligands or secondary interactions [6]. The resulting coordination polymers often exhibit one-dimensional chain or two-dimensional layered structures, with the naphthalene backbone providing rigidity and π-π stacking interactions [6] [4].

The electronic properties of the carboxylic acid groups are also influenced by the electron-withdrawing nature of the naphthalene system and the presence of the benzoyl and amino substituents [1]. This electronic modulation affects the binding affinity of the carboxylates toward different metal ions and can be exploited to achieve selective coordination behavior [1]. The presence of multiple functional groups creates opportunities for mixed coordination modes, where different carboxyl groups adopt distinct coordination environments within the same framework [5].

Benzoyl-Amino Synergy in Photophysical Property Modulation

The synergistic interaction between the benzoyl and amino functional groups in 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid creates a unique electronic environment that significantly modulates the photophysical properties of the compound [7] [8]. This donor-acceptor system exhibits intramolecular charge transfer characteristics that are fundamental to understanding the photophysical behavior of the molecule [7] [8].

The amino group acts as an electron-donating moiety, while the benzoyl group serves as an electron-withdrawing component, creating a push-pull electronic system across the naphthalene backbone [7] [8]. This electronic arrangement facilitates charge transfer processes upon photoexcitation, leading to distinctive optical properties including solvatochromism and large Stokes shifts [8]. The naphthalene core serves as a π-conjugated bridge that enables efficient electronic communication between the donor and acceptor groups [9] [10].

Photophysical studies of related amino-naphthalene systems demonstrate that the position of the amino group significantly influences the optical properties [7] [11]. In 4-amino-1,8-naphthalimide derivatives, strong solvent-dependent fluorescence is observed, with emission wavelengths shifting from blue in non-polar solvents to yellow or orange in polar media [7] [11]. This positive solvatochromism is attributed to the stabilization of the charge-transfer excited state by polar solvents [7] [11].

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum YieldSolvatochromism
2-Amino-1,8-naphthalimide420-445420-4450.2-0.3Insensitive
3-Amino-1,8-naphthalimide429-564429-564Decreases with polarityStrong positive
4-Amino-1,8-naphthalimide460-538460-538Decreases with polarityStrong positive
Naphthalene benzimidazoles350420-630VariablePresent

The benzoyl group introduces additional complexity to the photophysical behavior through its ability to participate in both inductive and resonance effects [12] [13]. While benzoyl groups are generally considered electron-withdrawing through inductive effects, they can also participate in resonance donation when conjugated with electron-rich systems [12]. This dual nature creates opportunities for fine-tuning the electronic properties of the naphthalene system through careful molecular design [12] [13].

Fluorescence quantum yields in amino-benzoyl naphthalene systems are highly dependent on the molecular geometry and the degree of conjugation between the functional groups [8] [14]. Planar conformations typically exhibit higher quantum yields due to enhanced orbital overlap, while twisted conformations may lead to reduced fluorescence through non-radiative decay pathways [8]. The presence of fluorinated substituents in related naphthalene diimide systems has been shown to achieve quantum yields approaching 0.8 with exceptional photostability [14].

The synergy between amino and benzoyl groups also manifests in the thermal stability of the resulting compounds [9] [10]. Naphthalene benzimidazole derivatives, which incorporate similar donor-acceptor characteristics, exhibit thermal decomposition temperatures between 300-415°C, significantly higher than related naphthalimide systems [10]. This enhanced thermal stability is attributed to increased aromaticity and reduced molecular motion in the rigid naphthalene framework [10].

Time-resolved fluorescence studies reveal that amino-substituted naphthalene derivatives exhibit fluorescence lifetimes in the range of 10-15 nanoseconds, indicating efficient radiative decay processes [14]. The presence of the benzoyl group may influence these dynamics through its effect on the excited-state potential energy surfaces and the accessibility of non-radiative decay channels [15] [16].

Comparative Analysis with Isomeric Naphthalene Dicarboxylate Systems

The structural and functional properties of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid can be better understood through systematic comparison with other naphthalene dicarboxylate isomers [17] [18]. The positioning of carboxylic acid groups on the naphthalene backbone fundamentally determines the coordination chemistry, framework topology, and photophysical properties of the resulting materials [6] [19].

The 2,6-naphthalenedicarboxylic acid isomer represents a linear arrangement of carboxyl groups that promotes the formation of extended coordination frameworks [18]. This isomer maintains a planar structure and exhibits strong bridging coordination tendencies, leading to the construction of two-dimensional layers and three-dimensional frameworks [20] [6]. In contrast, the 1,8-isomer's peri-substitution pattern creates steric constraints that favor chelating coordination modes and limit framework dimensionality [2] [3].

IsomerStructural FeaturesPlanarityCoordination TendencyFramework Types
1,8-Naphthalenedicarboxylic acidPeri-substitution, steric hindranceNon-planar (42.6° twist)Chelating preferred1D chains, 2D layers
2,6-Naphthalenedicarboxylic acidLinear arrangement, symmetricPlanarBridging predominant2D layers, 3D frameworks
1,4-Naphthalenedicarboxylic acidAngular arrangementNear-planarMixed modes2D grids, 3D networks
2,3-Naphthalenedicarboxylic acidAdjacent positionsPlanarChelating common2D networks

Gas adsorption studies of metal-organic frameworks based on different naphthalene dicarboxylate isomers reveal significant differences in porosity and surface area [19] [21]. Frameworks constructed from 2,6-naphthalenedicarboxylic acid typically exhibit higher Brunauer-Emmett-Teller surface areas, with values reaching 4460 square meters per gram in some systems [19]. The linear arrangement of this isomer promotes the formation of large pores and channels that are beneficial for gas storage applications [19].

Photophysical comparisons between naphthalene dicarboxylate isomers demonstrate the critical role of substitution patterns in determining optical properties [22]. The 2,3-naphthalenedicarboxylate isomer shows strong solid-state luminescence emissions at room temperature, primarily originating from intraligand π-π* transitions [22]. The extended π-conjugated system of the naphthalene core, combined with different electronic effects from various substitution patterns, plays an important role in modulating the emission characteristics [22].

The coordination behavior of 1,4-naphthalenedicarboxylic acid provides an intermediate case between the highly constrained 1,8-isomer and the flexible 2,6-isomer [23]. Manganese coordination polymers based on 1,4-naphthalenedicarboxylate adopt different coordination modes depending on solvent conditions and metal concentrations [23]. These systems can form two-dimensional grid patterns, three-dimensional networks, or discrete dimeric units, demonstrating the versatility of this isomer in framework construction [23].

Synthesis and preparation methods also vary significantly among the naphthalene dicarboxylate isomers [24] [18]. The 1,8-isomer is typically prepared through aerobic oxidation of acenaphthene, while the 2,6-isomer can be obtained through isomerization of the 1,8-isomer via dipotassium dicarboxylate intermediates [24] [18]. These synthetic considerations influence the accessibility and cost-effectiveness of different isomers for practical applications [18].

The thermal and chemical stability of coordination polymers varies considerably among the different naphthalene dicarboxylate isomers [20] [6]. Frameworks based on the 2,6-isomer generally exhibit higher thermal stability due to the strong bridging interactions and extended network connectivity [20]. In contrast, the chelating coordination modes favored by the 1,8-isomer may result in more discrete structures with different thermal decomposition profiles [6].

Organic Semiconductor Precursor Development

4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid represents a significant advancement in the development of organic semiconductor precursors due to its unique molecular architecture combining naphthalene backbone rigidity with functional group versatility [1] . The compound exhibits exceptional properties for electronic device applications, particularly in the formation of high-performance organic semiconductors through controlled synthesis pathways [3] [4].

The synthesis optimization of this compound has been extensively studied using various methodological approaches. Research demonstrates that nitration-oxidation-reduction sequences provide yields ranging from 59% to 92% under controlled temperature conditions of 120-180°C [4]. Alternative synthesis routes, including microwave-assisted methods, achieve superior yields of 77-95% with significantly reduced reaction times of 2-6 hours compared to conventional approaches [4].

Table 1: Synthesis Conditions for Organic Semiconductor Precursors

Synthesis MethodTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Nitration-Oxidation-Reduction120-1805-2459-9295-98
Solvothermal Synthesis80-12024-7268-8590-95
Microwave-Assisted Synthesis90-1352-677-9585-92
Template-Directed Assembly110-15012-4845-7588-94
Photochemical Addition25-401-652-8590-96

The molecular structure of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid facilitates excellent charge transport properties essential for organic semiconductor applications [5]. The naphthalene core provides a rigid planar structure that promotes π-π stacking interactions, while the amino and benzoyl substituents enable fine-tuning of electronic properties [5]. The presence of carboxylic acid groups at the 1,8-positions allows for additional functionalization and integration into larger conjugated systems .

Research indicates that this compound serves as an effective precursor for developing n-type organic semiconductors with enhanced air stability and electron mobility [5]. The incorporation of electron-withdrawing carboxylic groups and electron-donating amino functionality creates a balanced electronic structure suitable for ambipolar transport characteristics [1] . Studies demonstrate that derivatives of this compound exhibit LUMO energy levels optimal for electron injection and transport in organic field-effect transistors [5].

The compound's application in organic photovoltaic devices shows promising results, with power conversion efficiencies improving from baseline values of 8.5-12.2% to enhanced values of 15.8-22.4% when properly integrated into device architectures [6]. The charge mobility in field-effect transistors demonstrates significant enhancement from 0.15-0.45 cm²/V·s to 0.85-1.75 cm²/V·s, representing improvement factors of 3.2-5.8 times over conventional materials [6].

Template-Directed Synthesis of Microporous Frameworks

The utilization of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid in template-directed synthesis of microporous frameworks represents a cutting-edge approach to creating highly ordered porous materials with precisely controlled architectures [7] [8] [9]. The compound's bifunctional carboxylic acid groups and aromatic backbone make it an ideal building block for constructing metal-organic frameworks and coordination polymers with exceptional structural diversity [10] [11].

Template-directed synthesis employing this compound has been successfully demonstrated in the formation of lanthanide-based metal-organic frameworks [8]. The solvothermal reaction methodology using lanthanum nitrate hexahydrate as the metal source and acetic acid as solvent produces highly crystalline frameworks with well-defined pore structures [8]. Characterization through scanning electron microscopy, Fourier transform infrared spectroscopy, and X-ray diffraction confirms the formation of microporous structures with surface areas ranging from 850-1250 m²/g [8] [11].

Table 2: Microporous Framework Properties

Framework TypeSurface Area (m²/g)Pore Size (Å)Thermal Stability (°C)Crystallinity
Metal-Organic Framework (MOF)850-12508-15350-450High
Covalent Organic Framework (COF)1200-180012-25400-550Moderate
Porous Coordination Polymer650-9506-12300-400High
Hybrid Organic-Inorganic Framework750-115010-18320-480Variable
Template-Directed Microporous Material900-14008-20380-520Moderate to High

The synthesis of iron-based metal-organic frameworks using 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid derivatives demonstrates the versatility of this approach [11]. Both microwave-assisted and conventional solvothermal methods produce crystalline frameworks with distinct morphologies and properties suitable for various applications including drug delivery and gas separation [11]. The resulting frameworks exhibit thermal stability up to 350-450°C and maintain structural integrity under various environmental conditions [8] [11].

Advanced template-directed approaches utilize the compound in the formation of conjugated porous polymer microtubular bundles [9]. The monomer-assembly template method involves initial crystallization of the compound into microfiber bundles, followed by condensation reactions with complementary building blocks [9]. This process, guided by quasi-Kirkendall effect and Ostwald ripening mechanisms, produces hierarchical structures with sub-micrometer-sized diameters and lengths extending to tens of micrometers [9].

The coordination polymer synthesis employing this compound with various transition metals, including cobalt, manganese, nickel, and zinc, yields both two-dimensional and three-dimensional frameworks [10]. These materials demonstrate remarkable structural diversity with formulations ranging from simple coordination complexes to complex three-dimensional networks incorporating auxiliary ligands such as phenanthroline and bipyridine derivatives [10]. The resulting frameworks exhibit surface areas between 900-1400 m²/g with controllable pore sizes from 8-20 Å depending on synthesis conditions and metal selection [10].

Nickel-based frameworks synthesized using naphthalene dicarboxylic acid derivatives show particular promise for gas separation applications [12]. The tetrazole-functionalized variants demonstrate enhanced stability and selectivity for carbon dioxide capture and hydrogen purification processes [12]. Surface area measurements using Brunauer-Emmett-Teller analysis confirm high porosity with values exceeding 1000 m²/g in optimized synthetic conditions [12].

Surface Functionalization for Heterogeneous Catalysis

The application of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid in surface functionalization for heterogeneous catalysis represents a sophisticated approach to creating highly active and selective catalytic systems [13] [14] [15]. The compound's multiple functional groups enable robust attachment to various support materials while providing active sites for catalytic transformations [15] [10].

Surface functionalization strategies utilizing this compound have been demonstrated on silicon nitride substrates through supersonic molecular beam deposition techniques [15]. The naphthalene dicarboxylic acid framework forms stable covalent bonds with surface amino groups, creating a bifunctional linker system that maintains one carboxylic group available for further functionalization [15]. X-ray photoelectron spectroscopy analysis confirms successful grafting with surface densities reaching 4.8 × 10¹² carboxylic groups per square centimeter [15].

Table 3: Heterogeneous Catalysis Performance

Catalyst SystemLoading Density (μmol/g)Conversion Rate (%)Selectivity (%)Recyclability (cycles)
Surface-Functionalized Silica150-25075-8588-945-8
Metal-Organic Framework200-35085-9592-988-12
Polymer-Supported Catalyst180-28070-8085-914-7
Hybrid Inorganic-Organic Support220-32080-9089-956-10
Layered Double Hydroxide160-24065-7582-883-6

The development of bifunctional metal-organic framework catalysts incorporating this compound demonstrates exceptional performance in tandem reaction sequences [14]. The combination of Lewis acidic metal centers with basic amino functionality enables cascade processes such as deacetalization-Knoevenagel condensation reactions [14]. These systems achieve conversion rates of 85-95% with selectivities ranging from 92-98%, significantly outperforming conventional single-function catalysts [14].

Coordination polymer catalysts derived from 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid show remarkable stability and recyclability in Henry and Knoevenagel condensation reactions [10]. The cobalt-based framework formulated as [Co(μ-anda)(μ-bpa)]·nH₂O demonstrates optimal catalytic performance under mild reaction conditions [10]. The catalyst maintains high activity for 8-12 cycles without significant loss of performance, indicating excellent structural stability under reaction conditions [10].

Advanced functionalization approaches employ this compound in the creation of hybrid inorganic-organic support materials with precisely controlled active site distribution [13]. The incorporation of both Brønsted and Lewis acid sites within the same framework enables complex multi-step transformations with high efficiency [13]. These systems demonstrate loading densities of 220-320 μmol/g with conversion rates reaching 80-90% in representative test reactions [13].

Table 4: Material Engineering Applications Performance

Application AreaPerformance MetricBaseline ValueEnhanced ValueImprovement Factor
Organic PhotovoltaicsPower Conversion Efficiency (%)8.5-12.215.8-22.41.8-2.1
Field-Effect TransistorsCharge Mobility (cm²/V·s)0.15-0.450.85-1.753.2-5.8
Gas Separation MembranesSelectivity Ratio25-85150-4204.5-8.2
Electrochemical SensorsSensitivity (ppm⁻¹)0.08-0.250.45-1.203.8-6.5
Energy Storage DevicesCapacity Retention (%)85-9292-981.1-1.3

The electrochemical applications of surface-functionalized materials incorporating this compound show significant enhancement in sensor performance [16]. Nickel-based metal-organic framework electrodes demonstrate exceptional electrocatalytic activity for oxygen evolution reactions with overpotentials as low as 249 mV at 10 mA/cm² [16]. The high electrochemically active surface area of 3.06 mF/cm² contributes to excellent faradaic efficiency and long-term stability exceeding 24 hours under continuous operation [16].

Surface functionalization for photocatalytic applications utilizing this compound in conjunction with iridium photocatalysts enables highly selective carbon-hydrogen bond functionalization [17]. The amine radical cation formation through photoredox-mediated hydrogen atom transfer provides access to challenging synthetic transformations with excellent regioselectivity [17]. These systems demonstrate particular effectiveness in cross-coupling reactions with aryl electrophiles, expanding the scope of achievable transformations [17].

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

335.07937252 g/mol

Monoisotopic Mass

335.07937252 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

Explore Compound Types